Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate
Description
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)8-4-3-5-9-10(8)12-6-7-15-9/h3-5,12H,2,6-7H2,1H3 |
InChI Key |
YAAHACCXGRMKHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)OCCN2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives with Carboxylic Acid Esters or Acid Chlorides
One common approach involves reacting 2-aminophenol derivatives with ethyl chloroacetate or related esters under acidic or basic conditions to form the benzoxazine ring.
Reduction of Benzoxazinones to Dihydrobenzoxazines
Esterification and Functional Group Transformations
Esterification of hydroxybenzoic acids with ethanol in the presence of concentrated sulfuric acid under reflux conditions yields ethyl esters of hydroxybenzoates. Subsequent cyclization and alkylation steps lead to the benzoxazine ring formation.
In some protocols, the ester group is introduced first, followed by cyclization and reduction steps to obtain the target compound.
Flow Chemistry Approaches
- Continuous flow synthesis has been employed for efficient preparation, involving the pumping of reactant streams through heated coils under controlled pressure, facilitating rapid cyclization and substitution reactions with improved yields and reproducibility.
Representative Experimental Procedure
Comparative Data on Yields and Conditions
Mechanistic Insights and Optimization
- The cyclization step involves nucleophilic attack of the amino group on the ester or acid chloride carbonyl carbon, followed by ring closure to form the oxazine ring.
- Reduction with NaBH4/BF3·OEt2 selectively targets the oxazinone carbonyl, converting it to the dihydro form without affecting the ester group.
- Flow chemistry allows precise control over reaction parameters, reducing side reactions and improving reproducibility.
Summary of Research Findings
- Multiple synthetic routes exist for Ethyl 3,4-dihydro-2H-benzo[B]oxazine-5-carboxylate, with batch and flow methods both effective.
- Reduction of benzoxazinone intermediates with sodium borohydride in the presence of boron trifluoride etherate is a reliable method to obtain the dihydrobenzoxazine core.
- Esterification under acidic conditions remains the standard for installing the ethyl carboxylate group.
- Flow synthesis provides an advanced approach, offering continuous production with comparable yields and enhanced safety.
Chemical Reactions Analysis
Reduction of the Ester Group
The ethyl ester moiety undergoes reduction reactions under specific conditions. For example:
-
Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at 65°C reduces the ester to a primary alcohol, yielding (3,4-dihydro-2H-benzo[b] oxazin-2-yl)methanol derivatives .
Example Reaction:
Ethyl 3,4-dihydro-2H-benzo[b] oxazine-5-carboxylate → (3,4-Dihydro-2H-benzo[b] oxazin-2-yl)methanol
Conditions: LiBH₄, THF, 65°C, 20 hours .
Nucleophilic Substitution at the Oxazine Nitrogen
The nitrogen in the oxazine ring participates in nucleophilic substitution reactions, enabling functionalization:
-
Alkylation with epichlorohydrin in aqueous NaOH forms N-substituted derivatives .
Example Reaction:
Ethyl 3,4-dihydro-2H-benzo[b] oxazine-5-carboxylate + Epichlorohydrin → N-Alkylated product
Conditions: NaOH, H₂O, room temperature .
| Substrate (R) | Product Yield (%) | Reaction Time (min) |
|---|---|---|
| H (Unsubstituted) | 70 | 20 |
| Bn (Benzyl) | 78 | 60 |
| CH₂C₆H₄Cl-p | 76 | 60 |
Cyclization Reactions
The compound can undergo cyclization to form fused heterocycles:
-
Intramolecular cyclization with dienophiles (e.g., 2,3-dihydrofuran) via inverse electron-demand Diels-Alder (IEDDA) reactions produces tricyclic benzoxazines .
Example Reaction:
Ethyl 3,4-dihydro-2H-benzo[b] oxazine-5-carboxylate + 2,3-Dihydrofuran → Fused benzoxazine derivative
Conditions: Horseradish peroxidase (HRP), H₂O₂, phosphate buffer (pH 7.2), 12 hours .
| Dienophile | Product Yield (%) |
|---|---|
| 2,3-Dihydrofuran | 92 |
| Cyclopentadiene | 85 |
| Ethyl vinyl ether | 67 |
Oxidative Transformations
The oxazine ring is susceptible to oxidation under enzymatic or chemical conditions:
-
Biocatalytic oxidation using HRP and H₂O₂ generates reactive intermediates (e.g., o-quinone imines), which undergo subsequent cycloadditions .
Key Insight:
Oxidation enhances electrophilicity, enabling IEDDA reactions with electron-rich dienophiles .
Condensation Reactions
The ester group facilitates condensation with amines or phenols:
-
Reaction with 2-aminophenol in dichloroethane forms substituted benzoxazinones .
Example Reaction:
Ethyl 3,4-dihydro-2H-benzo[b] oxazine-5-carboxylate + 2-Aminophenol → Benzoxazinone derivative
Conditions: NaHCO₃, CH₃CN, 100°C, 14-minute residence time .
Regioselective Functionalization
The compound exhibits high regioselectivity in reactions due to steric and electronic effects:
-
Substitution at C-2 is favored over C-3 in reactions with amines or alcohols, as demonstrated in the synthesis of N-alkylated derivatives .
Key Reaction Mechanisms
-
Ester Reduction Mechanism:
-
IEDDA Cyclization Mechanism:
Scientific Research Applications
Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, highlighting substituent variations and their implications:
Antioxidant Activity
- 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids : Derivatives with methoxybenzyl groups at C2 exhibit enhanced antioxidant activity in fibroblasts, attributed to electron-donating substituents stabilizing free radicals .
Anticancer Potential
- 4-Aryl-3,4-Dihydro-1,4-Benzoxazines : Diphenyl-substituted derivatives (e.g., 3,4-diphenyl-1,4-benzoxazine) show anti-proliferative effects via kinase inhibition .
- Target Compound : The ethyl ester at C5 may limit aryl substitution flexibility, but its core structure remains a viable scaffold for functionalization .
Physicochemical Properties
- Solubility : Ethyl esters generally exhibit lower aqueous solubility compared to methyl esters due to increased hydrophobicity .
- Stability : The 3-oxo derivative () is stored at 2–8°C, indicating sensitivity to thermal degradation .
Commercial Availability
- Target Compound : Temporarily out of stock (), suggesting high demand in research .
Biological Activity
Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate (CAS No. 214490-19-4) is a compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C11H13NO3
- Molecular Weight : 207.23 g/mol
- Synonyms : Ethyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate; this compound
1. Antagonistic Effects on Receptors
A study published in the journal Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine exhibit significant antagonistic activity at the 5-HT6 receptor. Compounds in this series displayed subnanomolar affinities and effective brain penetration in rat models. The structure-lipophilicity relationship was also explored to assess potential hERG inhibition, which is crucial for evaluating cardiac safety profiles of new drugs .
2. Antioxidant Properties
Research has indicated that certain oxazine derivatives possess antioxidant capabilities. A study highlighted the synthesis of C-3 tethered 2-oxo-benzo[1,4]oxazines and their evaluation as potent antioxidants compared to standard references like BHT (butylated hydroxytoluene). These compounds exhibited significant antioxidant activity in various assays, suggesting their potential utility in preventing oxidative stress-related diseases .
3. Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound. Notably, compounds derived from this structure were tested on non-cancerous cell lines (3T3 fibroblasts) and showed non-toxic behavior up to concentrations of 250 μg/mL in MTT assays .
Research Findings and Case Studies
Q & A
Q. What synthetic methodologies are most effective for preparing Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate and its derivatives?
The compound and its analogs are typically synthesized via one-pot nucleophilic N-alkylation or olefin cross-metathesis/intramolecular oxo-Michael reactions . For example:
- A one-pot method involving dichloromethane extraction and purification via flash column chromatography (hexane:ethyl acetate) yielded derivatives like ethyl 3-benzyl-4-methyl-2-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylate (37%–72% yields) .
- Enantioselective synthesis via olefin cross-metathesis and oxo-Michael reactions provides access to chiral benzoxazine scaffolds, critical for biological activity studies .
Q. How can researchers confirm the structural integrity of this compound and its derivatives?
Key analytical techniques include:
- FT-IR spectroscopy : Characteristic carbonyl (C=O) and oxazine ring vibrations (e.g., 1757–1770 cm⁻¹ for ester groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M + H]+ at m/z 340.1548 for C₂₀H₂₂NO₄) .
- ¹H/¹³C NMR : Assigns substituent positions (e.g., δ 1.20 ppm for ethyl CH₃ groups) .
Q. What reaction conditions optimize yields for benzoxazine derivatives?
- Temperature control : Reactions at 0°C–25°C minimize side products.
- Catalyst selection : Grubbs catalysts enable efficient cross-metathesis in enantioselective syntheses .
- Solvent systems : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of the benzoxazine core?
- Electron-withdrawing groups (e.g., Cl at position 7) reduce electron density on the oxazine ring, slowing nucleophilic attacks but enhancing stability under acidic conditions .
- Steric hindrance from bulky substituents (e.g., allyl or benzyl groups) can lower yields in cyclization steps due to reduced conformational flexibility .
Q. What strategies resolve contradictions in reported reaction yields for similar derivatives?
- Mechanistic reevaluation : For low-yield reactions (e.g., 37% for compound 8a), competing pathways (e.g., dimerization) may require suppression via dilute conditions .
- Catalyst optimization : Switching from homogeneous to heterogeneous catalysts (e.g., immobilized Grubbs catalysts) can improve reproducibility in cross-metathesis reactions .
Q. How can computational modeling predict the biological activity of benzoxazine derivatives?
- Pharmacophore mapping : Density Functional Theory (DFT) identifies key interactions (e.g., hydrogen bonding at the oxazine oxygen) for targeting enzymes like cyclooxygenase-2 .
- ADMET profiling : Predicts metabolic stability using software like Schrödinger’s QikProp, prioritizing derivatives with low hepatotoxicity .
Q. What role does the ester group play in modulating pharmacokinetic properties?
- Hydrolysis susceptibility : The ethyl ester enhances lipophilicity for blood-brain barrier penetration but may hydrolyze in vivo to carboxylic acids, altering bioavailability .
- Prodrug potential : Ethyl esters can mask polar groups, improving oral absorption in preclinical models .
Methodological Recommendations
- Synthetic protocols : Prioritize one-pot methods for scalability and enantioselective routes for chiral analogs .
- Analytical workflows : Combine HRMS and 2D NMR (e.g., HSQC, HMBC) for unambiguous structural assignments .
- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects with reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
